molecular formula C25H17N7O6S B11702916 (4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11702916
M. Wt: 543.5 g/mol
InChI Key: GJAXSASNBUXUEO-UHFFFAOYSA-N
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Description

The compound (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazole ring, a pyrazolone core, and multiple nitro and methoxy substituents, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, cyclization, and nitration processes. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Research may involve screening for activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity or interfere with receptor signaling, resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives and thiazole-containing molecules. Examples are:

  • 4-(4-Methoxyphenyl)-2-phenyl-5(4H)-oxazolone
  • 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-5(4H)-one

Uniqueness

What sets (4Z)-4-[2-(4-METHOXY-2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its combination of functional groups and structural motifs

Properties

Molecular Formula

C25H17N7O6S

Molecular Weight

543.5 g/mol

IUPAC Name

4-[(4-methoxy-2-nitrophenyl)diazenyl]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C25H17N7O6S/c1-38-18-11-12-19(21(13-18)32(36)37)27-28-23-22(16-7-9-17(10-8-16)31(34)35)29-30(24(23)33)25-26-20(14-39-25)15-5-3-2-4-6-15/h2-14,29H,1H3

InChI Key

GJAXSASNBUXUEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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